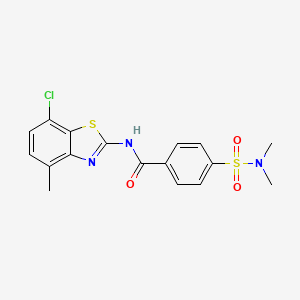

![molecular formula C22H19N3O4S B2460192 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1031574-56-7](/img/structure/B2460192.png)

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide” is a chemical compound. It is a derivative of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide .

Synthesis Analysis

The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .

Molecular Structure Analysis

The molecular structure of this compound is based on the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide ring. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Chemical Reactions Analysis

In the synthesis process, after bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives, which were further reacted with a series of arylboronic acids via Suzuki coupling .

Scientific Research Applications

Anticancer Activities

Compounds based on similar scaffolds have been synthesized and evaluated for their anticancer activities against several cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. For example, Kamal et al. (2011) synthesized two series of compounds showing moderate to good inhibitory activity. Notably, certain compounds demonstrated significant activity by potentially inhibiting tubulin polymerization, a critical process in cancer cell division (Kamal et al., 2011).

Allelochemicals and Agricultural Applications

Research on compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, similar in structure to the specified compound, has highlighted their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These allelochemicals, found in plants like wheat, rye, and maize, offer potential agronomic utility for crop protection and soil health enhancement. Macias et al. (2006) provided a comprehensive review on the synthesis, biological properties, and agronomic utility of these compounds (Macias et al., 2006).

Antimicrobial Agents

Compounds derived from similar structures have been synthesized for their potential antimicrobial activities. For instance, Sah et al. (2014) explored the synthesis of formazans from a Mannich base of a thiadiazole derivative, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Photosensitizers for Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base, demonstrating high singlet oxygen quantum yield. These compounds exhibit potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high photodegradation quantum yield (Pişkin et al., 2020).

Antioxidant and Anti-inflammatory Compounds

A series of novel acetamides showed promising antioxidant and anti-inflammatory activities, as synthesized and evaluated by Koppireddi et al. (2013). These compounds were tested across various assays, demonstrating good efficacy in DPPH radical scavenging and anti-inflammatory activity (Koppireddi et al., 2013).

Future Directions

Properties

IUPAC Name |

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-29-18-13-11-17(12-14-18)23-21(26)15-25-24-22(16-7-3-2-4-8-16)19-9-5-6-10-20(19)30(25,27)28/h2-14H,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDVNJMIZDQFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B2460115.png)

![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)

![2-Methyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460122.png)

![3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460123.png)

![N-(2-chlorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2460125.png)

![N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2460129.png)

![7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2460130.png)

![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2460131.png)

![2-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2460132.png)